4-(Pyrazol-1-yl)phenylacetic acid ethyl ester
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Overview
Description
4-(Pyrazol-1-yl)phenylacetic acid ethyl ester is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, drug discovery, and various industrial applications . This compound features a pyrazole ring attached to a phenylacetic acid ethyl ester moiety, making it a versatile scaffold for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester typically involves the reaction of pyrazole with phenylacetic acid ethyl ester under specific conditions. One common method is the condensation of pyrazole with phenylacetic acid ethyl ester in the presence of a suitable catalyst and solvent . The reaction conditions may vary, but it often requires heating and the use of a base to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrazol-1-yl)phenylacetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(Pyrazol-1-yl)phenylacetic acid ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Pyrazol-1-yl)benzoic acid
- 4-(1H-Pyrazol-1-yl)benzaldehyde
- 4-(1H-Pyrazol-1-yl)phenylmethanol
Uniqueness
4-(Pyrazol-1-yl)phenylacetic acid ethyl ester is unique due to its specific structural features, which combine the pyrazole ring with a phenylacetic acid ethyl ester moiety. This combination provides a versatile scaffold for further chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
ethyl 2-(4-pyrazol-1-ylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)10-11-4-6-12(7-5-11)15-9-3-8-14-15/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBNLWBOJSOSRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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